(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C10H16N4O. The structure of this compound is not directly available, but it’s likely to have a complex structure due to the presence of multiple functional groups including azetidin, cyclopropylmethyl, and triazol .Physical and Chemical Properties Analysis
The molecular weight of the compound is 208.26 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources .Scientific Research Applications
Anticancer Activity
Compounds structurally related to the chemical have been synthesized and evaluated for their anticancer activity. Specifically, novel aziridine-1,2,3-triazole hybrid derivatives have shown significant anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells, highlighting the potential therapeutic applications of these chemical structures in cancer treatment (Dong, Wu, & Gao, 2017).
Catalytic Applications
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand complex has been developed, exhibiting high activity in catalyzing Huisgen 1,3-dipolar cycloadditions. This catalyst offers advantages such as low loadings, short reaction times, and compatibility with a variety of functional groups, broadening its utility in synthetic chemistry (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Chiral Ligand Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been synthesized and used as a chiral ligand for catalytic asymmetric addition of organozinc reagents to aldehydes. This showcases the compound's potential in asymmetric synthesis, contributing to the synthesis of optically active compounds (Wang et al., 2008).
Mechanism of Action
Azetidines
The compound contains an azetidine ring, which is a four-membered cyclic amine. Azetidines are known to be used as building blocks in drug discovery due to their rigid structure and ability to mimic peptide bonds .
Triazoles
The compound also contains a 1,2,3-triazole ring. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
[1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7,9-10,16H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUIDFJINFHIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)CN3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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